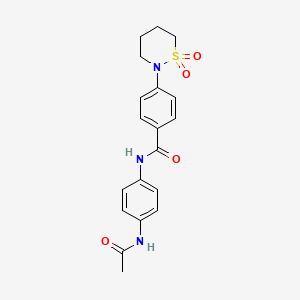

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-14(23)20-16-6-8-17(9-7-16)21-19(24)15-4-10-18(11-5-15)22-12-2-3-13-27(22,25)26/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXPPKCDEIWEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 300.36 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that compounds with thiazine structures often exhibit significant biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : It may possess properties that combat bacterial infections.

Antitumor Activity

Several studies have evaluated the antitumor effects of thiazine derivatives. For instance, compounds structurally similar to the target compound were tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Antitumor Efficacy

In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), thiazine derivatives exhibited:

- IC50 Values :

- A549: 6.26 ± 0.33 μM

- HCC827: 20.46 ± 8.63 μM

- NCI-H358: 16.00 ± 9.38 μM

These results suggest that the compound's structural features contribute to its ability to inhibit tumor growth effectively.

Antimicrobial Activity

The antimicrobial properties of thiazine derivatives have also been investigated. The compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Testing Methodology

Antimicrobial activity was assessed using:

- Broth Microdilution Assays : Following CLSI guidelines.

- Tested Organisms :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

Results Summary

Most thiazine derivatives displayed potent antibacterial activity, with some outperforming standard antibiotics in specific assays.

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting replication and transcription.

- Enzyme Inhibition : Interaction with specific enzymes involved in cellular processes may contribute to its antitumor and antimicrobial effects.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Structure A | 6.26 ± 0.33 | Effective against E. coli |

| Compound B | Structure B | 20.46 ± 8.63 | Effective against S. aureus |

| Target Compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

N-(4-Acetamidophenyl)benzamide (1A)

- Structure : Lacks the thiazinan ring, featuring only the benzamide core and acetamidophenyl group.

- Synthesis : Prepared via a general procedure (75% yield, m.p. 211–213°C), highlighting the simplicity of unsubstituted benzamides compared to the target compound’s thiazinan modification .

N-(4-Acetamidophenyl)thiophene-2-carboxamide (1B)

- Structure : Replaces the benzene ring in the benzamide core with a thiophene moiety.

- Synthesis : Lower yield (65%) compared to 1A, indicating challenges in introducing heterocyclic systems .

- Comparison : The thiophene group may enhance π-π stacking interactions in biological targets but lacks the sulfone’s electron-withdrawing effects present in the thiazinan ring of the target compound.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide

- Structure: Contains a thiazolidinone (5-membered ring with two ketone oxygens) instead of the 6-membered thiazinan sulfone.

- Synthesis : Utilizes a carbodiimide coupling agent (e.g., EDC/HOBt), a method distinct from the Friedel-Crafts or nucleophilic substitution routes seen in thiazinan derivatives .

- Functional Impact: The thiazolidinone’s conjugated system may confer different electronic properties compared to the saturated thiazinan sulfone, influencing receptor binding or metabolic stability.

2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide

- Structure: Features a benzothiadiazin sulfone ring fused to a benzene ring, differing from the non-fused thiazinan in the target compound.

- Molecular Formula : C₂₁H₁₇N₃O₄S (MW 407.4) vs. the target’s likely larger formula (estimated C₁₉H₁₉N₃O₃S₂, MW ~417.5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.